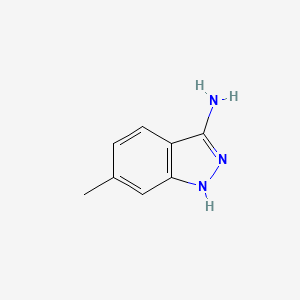

6-Methyl-1H-indazol-3-amin

Übersicht

Beschreibung

6-Methyl-1H-indazol-3-amine is a derivative of indazole . Indazole derivatives are important heterocycles in drug molecules and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .

Synthesis Analysis

Indazole derivatives have been synthesized using various methods. For instance, a series of indazole derivatives were designed and synthesized by molecular hybridization strategy . Another study described a Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation .Molecular Structure Analysis

The molecular structure of 6-Methyl-1H-indazol-3-amine is characterized by a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole .Chemical Reactions Analysis

Indazole derivatives have been involved in various chemical reactions. For instance, compound 6o was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Indazol-Derivate haben sich als potenzielle Antitumormittel gezeigt. Forscher haben eine Reihe von Indazol-Derivaten, einschließlich 6-Methyl-1H-indazol-3-amin, entworfen und synthetisiert. Diese Verbindungen wurden auf ihre inhibitorische Aktivität gegen verschiedene menschliche Krebszelllinien wie Lunge (A549), chronische myeloische Leukämie (K562), Prostata (PC-3) und Hepatom (Hep-G2) untersucht. Unter ihnen zeigte Verbindung 6o eine bemerkenswerte inhibitorische Wirkung gegen die K562-Zelllinie mit einem IC50-Wert von 5,15 µM. Wichtig ist, dass es Selektivität für normale Zellen zeigte, was auf sein Potenzial als niedrig-toxisches Antikrebsmittel hindeutet .

Zell-Apoptose-Mechanismus

Weitere Untersuchungen ergaben, dass Verbindung 6o die Apoptose und den Zellzyklusfortschritt beeinflusst. Dies erreicht es wahrscheinlich durch Hemmung von Bcl2-Familienmitgliedern und des p53/MDM2-Signalwegs in konzentrationsabhängiger Weise. Das Verständnis dieser molekularen Mechanismen ist entscheidend für die Entwicklung effektiver und gezielter Krebstherapien .

Anti-inflammatorische Eigenschaften

Indazol-Verbindungen, darunter This compound, wurden auf ihre entzündungshemmenden Wirkungen untersucht. Beispielsweise hemmte ein neuartiges Indazol-Derivat Cyclooxygenase-2 (COX-2) und modulierte die Produktion von katabolen oder entzündungshemmenden Mediatoren im Knorpel bei Arthrose (OA). Dies deutet auf potenzielle Anwendungen bei der Behandlung von entzündlichen Erkrankungen hin .

Antioxidative Aktivität

Imidazolhaltige Verbindungen, die mit Indazolen verwandt sind, wurden auf ihre antioxidativen Eigenschaften untersucht. Obwohl diese Ergebnisse nicht direkt This compound betreffen, unterstreichen sie das breitere Potenzial von stickstoffhaltigen Heterocyclen bei der Bekämpfung von oxidativem Stress .

Anti-diabetische Wirkungen

Indazol-Derivate wurden auch auf ihre antidiabetischen Eigenschaften untersucht. Obwohl spezifische Studien zu This compound begrenzt sind, legt seine strukturelle Ähnlichkeit mit anderen Indazolen eine potenzielle Relevanz in der Diabetesforschung nahe .

Anti-Osteoporose-Aktivität

Indazol-Verbindungen haben Aufmerksamkeit als potenzielle Anti-Osteoporose-Mittel erregt. Obwohl weitere Forschung erforderlich ist, machen ihre vielfältigen biologischen Aktivitäten sie zu interessanten Kandidaten für Studien zur Knochengesundheit .

Wirkmechanismus

Target of Action

6-Methyl-1H-indazol-3-amine is a derivative of indazole, which has been shown to have significant antitumor activity . The primary targets of this compound are believed to be the Bcl2 family members and the p53/MDM2 pathway . These targets play a crucial role in regulating cell apoptosis and cell cycle .

Mode of Action

The compound interacts with its targets by inhibiting their activity, leading to changes in cell apoptosis and cell cycle . Specifically, it has been shown to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Biochemical Pathways

The affected pathways include the Bcl2 family members and the p53/MDM2 pathway . The inhibition of these pathways leads to downstream effects such as changes in cell apoptosis and cell cycle .

Pharmacokinetics

The compound’s potent antiproliferative activity suggests that it may have favorable bioavailability .

Result of Action

The result of the compound’s action is a promising inhibitory effect against certain cancer cell lines . For example, it has been shown to exhibit a promising inhibitory effect against the K562 cell line with an IC50 (50% inhibition concentration) value of 5.15 µM . Moreover, this compound showed great selectivity for normal cells (HEK-293, IC50 = 33.2 µM) .

Biochemische Analyse

Biochemical Properties

6-Methyl-1H-indazol-3-amine, like other indazole derivatives, interacts with various enzymes, proteins, and other biomolecules. For instance, some indazole derivatives have been found to inhibit Bcl2 family members and the p53/MDM2 pathway . These interactions can influence biochemical reactions within the cell, leading to changes in cellular function.

Cellular Effects

6-Methyl-1H-indazol-3-amine has been shown to have significant effects on various types of cells and cellular processes. For example, certain indazole derivatives have demonstrated potent anti-proliferative activity in human colorectal cancer cells (HCT116) . This compound also remarkably suppressed the IDO1 protein expression .

Molecular Mechanism

The molecular mechanism of action of 6-Methyl-1H-indazol-3-amine involves its interactions with various biomolecules at the molecular level. For instance, it has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methyl-1H-indazol-3-amine can change over time. For example, certain indazole derivatives have shown to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Dosage Effects in Animal Models

The effects of 6-Methyl-1H-indazol-3-amine can vary with different dosages in animal models. For instance, one compound exhibited a potent anti-proliferative activity with an IC50 value of 0.4 0.3 mM in human colorectal cancer cells (HCT116) .

Metabolic Pathways

6-Methyl-1H-indazol-3-amine may be involved in various metabolic pathways. For example, some indazole derivatives were initially designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors . IDO1 suppresses the immune system via the kynurenine pathway .

Eigenschaften

IUPAC Name |

6-methyl-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDZUCCQXHQYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90612631 | |

| Record name | 6-Methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835616-39-2 | |

| Record name | 6-Methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

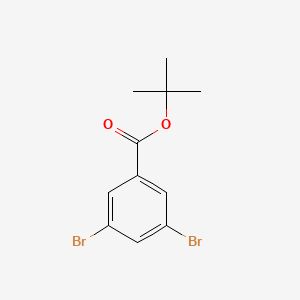

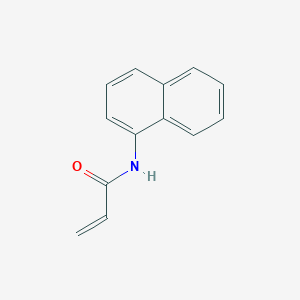

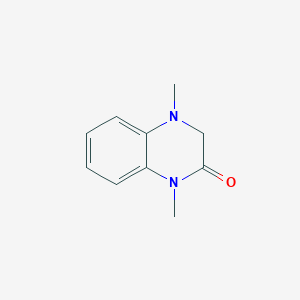

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Benzo[B]thiophen-3-YL-piperidine](/img/structure/B1612814.png)

![Pyrimido[5,4-d]pyrimidine](/img/structure/B1612823.png)